A Technical Guide to 5-Bromo-6-methoxy-1H-benzo[d]imidazole: Properties, Synthesis, and Applications
A Technical Guide to 5-Bromo-6-methoxy-1H-benzo[d]imidazole: Properties, Synthesis, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific, functionalized derivative: 5-Bromo-6-methoxy-1H-benzo[d]imidazole. We will delve into its core chemical and physical properties, provide validated synthetic protocols, explore its reactivity, and discuss its potential as a versatile building block in drug discovery and materials science. This document is intended to serve as a practical resource for researchers aiming to leverage this molecule's unique characteristics for the development of novel chemical entities.
Core Molecular Properties
5-Bromo-6-methoxy-1H-benzo[d]imidazole is a halogenated and alkoxy-substituted aromatic heterocycle. The strategic placement of the bromo and methoxy groups on the benzene ring, combined with the inherent properties of the imidazole nucleus, creates a molecule with significant potential for synthetic diversification and biological interaction.
Physicochemical Data
The fundamental properties of 5-Bromo-6-methoxy-1H-benzo[d]imidazole are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1008361-65-6 | [4][5] |
| Chemical Formula | C₈H₇BrN₂O | [4] |
| Molecular Weight | 227.06 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Inferred from analogs |
| PubChem CID | 53216933 | [4] |
| SMILES | COC1=C(C=C2N=CNC2=C1)Br | [6] (analog) |
| InChI Key | Inferred from structure |
Note: Experimental data such as melting point and solubility are not widely reported and should be determined empirically.
Spectroscopic Profile (Predicted)
While a dedicated public spectral database for this specific compound is limited, its structure allows for a reliable prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds.[7][8]
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~12.5 ppm (s, 1H): A broad singlet corresponding to the N-H proton of the imidazole ring.
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δ ~8.2 ppm (s, 1H): A singlet for the C2-H proton of the imidazole ring.
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δ ~7.7 ppm (s, 1H): A singlet for the aromatic C4-H proton.
-
δ ~7.3 ppm (s, 1H): A singlet for the aromatic C7-H proton.
-
δ ~3.9 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) protons.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~150-155 ppm: Quaternary carbon C6 (attached to -OCH₃).
-
δ ~140-145 ppm: C2 carbon of the imidazole ring.
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δ ~135-140 ppm: Quaternary carbons C3a and C7a.
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δ ~110-120 ppm: Aromatic carbons C4, C7.
-
δ ~105-115 ppm: Quaternary carbon C5 (attached to -Br).
-
δ ~56 ppm: Methoxy carbon (-OCH₃).[9]
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peaks at m/z 227 and 229 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
-
Synthesis and Reactivity
The synthesis of substituted benzimidazoles is a well-established field in organic chemistry, offering several reliable pathways to the target molecule.[10]
Proposed Synthetic Pathway
The most direct and logical synthesis of 5-Bromo-6-methoxy-1H-benzo[d]imidazole involves the cyclocondensation of a substituted o-phenylenediamine with a one-carbon electrophile. The key precursor, 4-bromo-5-methoxy-1,2-phenylenediamine , can be synthesized from commercially available starting materials.
Caption: Key reaction sites and derivatization pathways.
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N1-Position: The imidazole nitrogen is nucleophilic and can be readily alkylated or arylated using various halides or boronic acids under appropriate basic conditions. This is a common strategy to modulate solubility and target engagement.
-
C5-Position (Bromo group): The bromine atom is the most versatile synthetic handle on the molecule. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions. [11] * Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids allows for the introduction of diverse aromatic systems, creating C-C bonds. [12] * Buchwald-Hartwig Amination: Enables the formation of C-N bonds by coupling with a wide range of primary or secondary amines.
-
Sonogashira Coupling: Facilitates the introduction of alkyne functionalities, forming C-C triple bonds, which can serve as linchpins for further elaboration via click chemistry or other transformations.
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Biological Significance and Potential Applications
The benzimidazole nucleus is a well-established pharmacophore, and its derivatives exhibit a vast array of biological activities. [2]The specific substitution pattern of 5-Bromo-6-methoxy-1H-benzo[d]imidazole suggests several promising avenues for drug discovery.
The Role of Substituents
-
Methoxy Group: The electron-donating methoxy group can significantly influence the electronic properties of the benzimidazole ring system. In medicinal chemistry, methoxy groups are known to improve metabolic stability, enhance membrane permeability, and participate in key hydrogen bonding interactions with biological targets. [13]Studies on methoxy-substituted benzimidazoles have highlighted their potential as antiulcer agents and inhibitors of various enzymes. [1][14]* Bromo Group: The presence of a halogen, such as bromine, can enhance binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromo-substituent increases the lipophilicity of the molecule, which can affect its pharmacokinetic profile.
Potential Therapeutic Areas
Given the extensive pharmacology of the benzimidazole class, derivatives of 5-Bromo-6-methoxy-1H-benzo[d]imidazole are promising candidates for screening in various therapeutic areas:
-
Oncology: Many benzimidazole derivatives function as anticancer agents by targeting crucial cellular machinery, such as tubulin polymerization or enzymes like topoisomerase. [3][14]* Antimicrobial Agents: The scaffold is central to numerous antibacterial, antifungal, and antiviral drugs. [3]* Opioid Receptor Modulation: Certain benzimidazole structures are known to be potent synthetic opioids, binding to the mu-opioid receptor. [15]* Kinase Inhibition: The benzimidazole core serves as a scaffold for numerous kinase inhibitors used in cancer therapy. The synthetic tractability of the title compound makes it an ideal starting point for creating focused libraries against specific kinase targets.
Conclusion
5-Bromo-6-methoxy-1H-benzo[d]imidazole is a strategically functionalized heterocyclic compound with significant potential. Its well-defined physicochemical properties, accessible synthesis, and highly versatile reactive sites make it an exceptionally valuable building block for medicinal chemists and material scientists. The combination of the biologically significant benzimidazole core with the synthetically useful bromo group and the pharmacologically relevant methoxy group provides a powerful platform for the rational design and development of novel, high-value chemical entities. This guide serves as a foundational resource to encourage and facilitate its application in cutting-edge research.
References
-
Brishty, S. R., Hossain, M. J., Khandaker, M. U., Faruque, M. R. I., Osman, H., & Rahman, S. M. A. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12. Retrieved from [Link]
-
Chauhan, A., Sharma, H., & Singh, C. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. World Journal of Pharmaceutical Research, 13(11), 762-777. Retrieved from [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2119. Retrieved from [Link]
-
List of benzimidazole opioids. (2024). In Wikipedia. Retrieved from [Link]
-
Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069-3085. Retrieved from [Link]
-
5-Bromo-6-methoxy-1H-benzo[d]imidazole | CAS 1008361-65-6. (n.d.). American Elements. Retrieved from [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2018). New Journal of Chemistry, 42(10), 8024-8034. Retrieved from [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor, 3(2), 1-10. Retrieved from [Link]
- Synthesis method for 4-bromo-o-phenylenediamine. (2013). Google Patents.
-
(a) Preparation of 4-bromo-o-phenylenediamine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Cross-coupling reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated pyrroline nitroxide. (2007). Tetrahedron Letters, 48(33), 5831-5833. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Fakhraei, S., Emami, S., Davoodi, J., Butina, D., & Foroumadi, A. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
Kini, S. G., Kumar, A., & Panicker, S. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Der Pharma Chemica, 4(2), 723-731. Retrieved from [Link]
-
Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. (2021). Organic Letters, 23(24), 9479-9483. Retrieved from [Link]
-
Shelar, U. B., & Kakade, G. K. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Retrieved from [Link]
-
5,6-Dibromo-1H-benzo[d]imidazole. (n.d.). PubChem. Retrieved from [Link]
- Synthesis method for 4-bromo-o-phenylenediamine. (2013). Google Patents.
-
o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Bénimélis, D., Canfarotta, F., & De la Torre, B. G. (2017). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 7(44), 27555-27563. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Journal of Organic Chemistry, 81(24), 12081-12096. Retrieved from [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2022). IUCrData, 7(7). Retrieved from [Link]
-
Agrawal, P. K. (2013). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 8(12). Retrieved from [Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. impactfactor.org [impactfactor.org]
- 4. americanelements.com [americanelements.com]
- 5. 1008361-65-6|5-Bromo-6-methoxy-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 6. 5-Bromo-6-fluoro-1H-benzo[d]imidazole | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]
